![molecular formula C24H31N5O2 B2456727 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 587007-47-4](/img/structure/B2456727.png)
2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (hereafter referred to as Compound A ) is a novel molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by its unique structural features, which include:
- A pyrroloquinoxaline core.
- An amino group that enhances its solubility and potential interaction with biological targets.
- An ethoxypropyl side chain that may influence pharmacokinetics.
The biological activity of Compound A is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases : Preliminary studies suggest that Compound A may inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
- Modulation of Neurotransmitter Receptors : There is evidence indicating that Compound A interacts with neurotransmitter receptors, potentially affecting neurotransmission and offering neuroprotective effects.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with Compound A:
Effect | Description |
---|---|
Anticancer Activity | Demonstrated cytotoxicity against various cancer cell lines in vitro. |
Neuroprotective Properties | Potential to protect neuronal cells from apoptosis in experimental models. |
Anti-inflammatory Effects | Exhibits reduction in inflammatory markers in animal models of inflammation. |
Case Studies
Several studies have investigated the biological activity of Compound A:
- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, Compound A was tested against human breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
- Neuroprotection : Another study demonstrated that Compound A provided neuroprotective effects in a rat model of ischemic stroke. The compound reduced infarct size and improved neurological scores compared to controls, suggesting its potential for treating stroke-related damage .
- Anti-inflammatory Properties : Research published in Pharmacology Reports indicated that Compound A significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-induced inflammation models, highlighting its anti-inflammatory potential .
科学研究应用
Anticancer Properties
Research indicates that pyrroloquinoxaline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that it showed notable growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 20 µM. The mechanism of action may involve the inhibition of specific signaling pathways associated with cancer proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains. It exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing new antimicrobial agents.
Case Studies
Several case studies have documented the biological effects of similar pyrroloquinoxaline compounds:
- Study on Anticancer Efficacy : A comparative study on pyrroloquinoxaline derivatives highlighted that modifications in the side chains significantly influenced their anticancer activity, showing that compounds with thiophene moieties exhibited enhanced potency against cancer cell lines compared to their non-thiophene counterparts.
- Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups treated with vehicle solutions, indicating its potential efficacy as an anti-inflammatory treatment.
属性
IUPAC Name |
2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-2-31-16-8-14-26-24(30)20-21-23(28-19-12-7-6-11-18(19)27-21)29(22(20)25)15-13-17-9-4-3-5-10-17/h6-7,9,11-12H,2-5,8,10,13-16,25H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDPNEIVJVULMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。